| Property | Description / Value |
|---|---|
| IUPAC Name | 2-hydroxycyclohexa-2,5-diene-1,4-dione [1] [2] |
| Chemical Formula | C₆H₄O₃ [1] [2] [3] |
| Average Molecular Weight | 124.09 - 124.095 g/mol [2] [3] |
| CAS Registry Number | 2474-72-8 [2] [3] |
| Melting Point | 128 °C [3] |
| Predicted pKa | 2.90 ± 0.30 [3] |
| SMILES | O=C1C=CC(=O)C(O)=C1 [2] |
| InChI Key | GPLIMIJPIZGPIF-UHFFFAOYSA-N [1] [2] |
The available literature highlights several key contexts in which 2-hydroxy-1,4-benzoquinone is formed and functions.
The following diagram illustrates its role as a branch point in the melanogenesis pathway under different pH conditions:
Based on the search results, I was unable to locate detailed experimental protocols for synthesis or analysis, comprehensive pharmacological data, or specific signaling pathways for this compound. The information available is foundational.
To obtain the in-depth technical details required for a full whitepaper, I suggest the following steps:
2-Hydroxy-1,4-benzoquinone (C6H4O3) is an organic compound derived from 1,4-benzoquinone by replacing one hydrogen atom with a hydroxyl group [1]. It is a key intermediate in the degradation of various pollutants and the metabolism of phenols [2] [3].
The formation and subsequent reactions of this compound (2-HBQ) are complex, involving both radical and non-radical pathways. The following diagram illustrates the core photochemical processes in aqueous solution, synthesized from multiple studies [4] [5] [6].
Diagram of the photochemical pathways of 1,4-benzoquinone in aqueous solution, showing the formation of this compound.
Laser flash photolysis studies have identified several transient species in the photolysis of 1,4-benzoquinone and its chloro-substituted derivatives [4] [5]. The table below summarizes the key transient species and their characteristics.
| Transient Species | Formation Time | Decay Time | Key Spectral Features | Role in Pathway |
|---|---|---|---|---|
| Triplet State (Q*/Q₂*) | Within 20 ns laser pulse | 0.1-1 μs | λmax at 282 nm and ~410 nm [5] | Primary excited state; precursor to all products |
| Photohydrate (HI_aq) | 0.1-1 μs | ~5 ms | N/A | Intermediate formed by water addition to triplet state |
| Hydroxyquinone Anion (QO⁻) | 0.1-1 s | Permanent | Grows in at ~500 nm [4] | Final stable oxidized product (HOQ) |
| Semiquinone Radical (·QH/Q·⁻) | Microsecond scale | Microsecond scale | N/A | Involved in radical pathway at high [Q] or with H-atom donors |
While the search results do not contain a ready-to-use UV-Vis spectrum or parameters for this compound, you can determine these experimentally.
The table below consolidates the key identifying information and the one specific NMR signal found in the search results.
| Property | Value / Description |
|---|---|
| IUPAC Name | 2-hydroxy-1,4-benzoquinone [1] |
| Other Names | 2-hydroxy-p-benzoquinone [1] |
| CAS Registry Number | 2474-72-8 [1] |
| Molecular Formula | Information not located in search results |
| Specific NMR Data | A singlet at δ 186.0 ppm (typical of a carbonyl carbon) was reported in a complex reaction mixture containing the compound [2]. |
Based on the methodologies described in the search results, the following workflow outlines a general approach for characterizing a compound like this compound using NMR.
Flowchart for basic NMR characterization of an organic compound.
The table below summarizes the key data found for 2-Hydroxy-1,4-benzoquinone (CAS 2474-72-8).
| Property | Value | Notes / Source |
|---|---|---|
| Molecular Formula | C6H4O3 | [1] |
| Molecular Weight | 124.09 g/mol | [1] |
| pKa | 2.90 ± 0.30 | Predicted value [1]. |
| Melting Point | 128 °C | Solvent: Benzene [1]. |
| Boiling Point | 247.8 ± 40.0 °C | Predicted value [1]. |
| Density | 1.531 ± 0.06 g/cm³ | Predicted value [1]. |
| Solubility | Not Found | Specific quantitative data is unavailable in the search results. |
While specific experimental protocols for measuring pKa and solubility are not provided in the search results, several sources describe the behavior of this compound in chemical and biological reactions, which provides valuable context for researchers.
Photochemical Formation: A key experimental context for this compound is its formation during the photolysis of aqueous 1,4-benzoquinone solutions [2] [3]. One study concluded that this compound is produced as a secondary product from the rapid reaction of the primary photoproduct, benzene-1,2,4-triol (hydroxyhydroquinone), with the starting 1,4-benzoquinone [2]. A more recent study reaffirmed that photolysis gives rise to this compound and hydroquinone with a quantum yield of Φ = 0.42, independent of pH and quinone concentration [3].
Enzymatic Interconversion: In biological systems, this compound is a metabolite in the degradation pathways of substances like gamma-hexachlorocyclohexane and 1,4-dichlorobenzene [4]. Its formation and consumption are facilitated by specific enzymes, as shown in the pathway below:
Diagram of the enzymatic interconversion between 1,2,4-Benzenetriol, this compound, and 1,4-Benzoquinone [5] [4].
Given the lack of comprehensive data in the search results, you may need to consult specialized sources or conduct experimental studies to obtain the missing information.
The primary enzyme responsible for the metabolism of 2-HBQ is 2-hydroxy-1,4-benzoquinone reductase (EC 1.6.5.7) [1] [2].
2-HBQ reductase plays a specific role in the bacterial breakdown of several chlorinated and nitrated aromatic compounds. The table below summarizes the key degradation pathways where this enzyme is involved:
| Pathway | Key Intermediate | Role of 2-HBQ Reductase |
|---|---|---|
| Gamma-Hexachlorocyclohexane (Lindane) Degradation [1] [5] | 1,2,4-Trihydroxybenzene | Converts 2-HBQ to 1,2,4-trihydroxybenzene [5]. |
| 1,4-Dichlorobenzene Degradation [1] [5] | 1,2,4-Trihydroxybenzene | Converts 2-HBQ to 1,2,4-trihydroxybenzene [5]. |
| 4-Aminophenol Metabolism (e.g., in Burkholderia sp. strain AK-5) [4] | 1,2,4-Trihydroxybenzene | Works with Fe-superoxide dismutase to counteract auto-oxidation of 1,2,4-trihydroxybenzene to 2-HBQ [4]. |
| p-Nitrophenol (PNP) Degradation (via the hydroquinone pathway) [6] | Hydroquinone | A benzoquinone reductase (likely similar to 2-HBQ reductase) converts benzoquinone to hydroquinone [6]. |
The following diagram illustrates the central role of 2-HBQ reductase in these degradation pathways, particularly in managing the instability of 1,2,4-trihydroxybenzene.
The central role of 2-HBQ reductase in preventing the accumulation of 2-HBQ by recycling it back into the degradation pathway.
Research on Burkholderia sp. strain AK-5 provides a deeper understanding of how this enzyme functions in a physiological context.
The following table consolidates specific quantitative and structural information about 2-HBQ reductase from the literature.
| Aspect | Details | Source / Organism |
|---|---|---|
| Systematic Name | NADH:this compound oxidoreductase | IUBMB Enzyme Nomenclature [2] |
| Cofactor | Flavin Mononucleotide (FMN) | IUBMB Enzyme Nomenclature [2] |
| Inducing Compound | 2,4,5-Trichlorophenoxyacetate | Burkholderia cepacia AC1100 [2] |
| Enzyme Commission Number | EC 1.6.5.7 | [1] [2] |
The detection and quantification of superoxide anion radicals (O₂•⁻) represents a critical challenge in biochemical research, environmental science, and drug development. Among various analytical approaches, 2-Hydroxy-1,4-benzoquinone (2-HBQ) has emerged as a valuable chemical tool for superoxide detection due to its specific reactivity and transformation pathways. Superoxide anion radicals play dual roles in biological systems, functioning as important signaling molecules at physiological concentrations while causing oxidative damage at elevated levels. The ability to accurately measure superoxide is therefore essential for understanding its involvement in cardiovascular diseases, neurodegenerative disorders, and environmental processes [1] [2].
2-HBQ occurs naturally as an autoxidation product of 1,2,4-benzenetriol (BT) in biological and environmental systems. This transformation represents a fundamental redox cycling process where the oxidation of BT to 2-HBQ simultaneously generates superoxide radicals, creating a cyclic system that can be exploited for detection purposes [3] [4]. The chemical basis for detection relies on the specific reactivity patterns between quinone structures and reactive oxygen species. Unlike parent quinones that may react preferentially with electrons in photocatalytic systems, hydroxylated quinones like 2-HBQ demonstrate enhanced selectivity for superoxide-mediated reactions, making them particularly valuable as detection agents [5]. The structural features of 2-HBQ, specifically the hydroxyl group at the 2-position, significantly influence its electrochemical properties and radical scavenging capabilities compared to non-hydroxylated benzoquinone analogs [6].
This method exploits the natural autoxidation of 1,2,4-benzenetriol (BT) to 2-HBQ with simultaneous superoxide production. It is particularly useful for enzymatic studies where superoxide generation is coupled to metabolic pathways, such as in microbial degradation of phenolic compounds or cellular oxidative burst measurements. The protocol enables real-time monitoring of superoxide production through the quantification of 2-HBQ formation or the use of secondary superoxide detection probes [3] [4].
Reaction Setup: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 0.1-0.5 mM BT in a final volume of 1 mL.
Temperature Control: Maintain the reaction temperature at 25°C or 37°C depending on the application using a thermostatted cell holder.
Inhibition Controls: For specificity confirmation, include parallel reactions with:
Monitoring: Measure the formation of 2-HBQ at 380-400 nm spectrophotometrically every 30 seconds for 10-15 minutes.
Quantification: Calculate superoxide production using the extinction coefficient for 2-HBQ (ε = 1.2 × 10⁴ M⁻¹ cm⁻¹ at 390 nm) or by HPLC quantification against a standard curve.
Validation: Confirm superoxide production using complementary methods such as cytochrome c reduction or SOD-inhibitable chemiluminescence when possible [3] [4].
This approach utilizes pre-formed 2-HBQ as a direct probe for superoxide detection in chemical, photocatalytic, or enzymatic systems. The method is based on the specific reduction of 2-HBQ to 1,2,4-benzenetriol by superoxide, which can be monitored through spectroscopic changes. This protocol is particularly valuable for environmental applications such as studying superoxide generation in atmospheric aqueous phases or photocatalytic systems [2] [5].
Superoxide Generation: Prepare an oxygen-saturated solution containing 10-50 μM riboflavin as a photosensitizer in appropriate buffer.
Probe Addition: Add 50-100 μM 2-HBQ to the reaction mixture.
Irradiation: Expose the solution to 365 nm light to initiate superoxide production via riboflavin photolysis.
Kinetic Monitoring: Follow the decrease in 2-HBQ absorbance at 390-400 nm or the formation of reduction products.
HPLC Analysis (Alternative Method):
Specificity Control: Include reactions with SOD (50-100 U/mL) to confirm superoxide-dependent 2-HBQ reduction [2] [5].
This protocol combines the specificity of spin trapping with the redox cycling of 2-HBQ for unambiguous superoxide identification. When 2-HBQ is involved in redox processes, it can generate semiquinone radicals that are detectable by Electron Spin Resonance (ESR) spectroscopy. This method provides direct evidence of radical formation and is particularly valuable for studying superoxide production in complex biological systems or when investigating novel superoxide sources [7] [8] [6].
Sample Preparation: In a reaction tube, mix 50-100 mM spin trap (DMPO or BMPO) with 0.1-1.0 mM 2-HBQ or BT in deoxygenated buffer.
Reaction Initiation: Add superoxide-generating system (e.g., hypoxanthine/xanthine oxidase, PMA-stimulated neutrophils, or photocatalytic system).
Transfer to ESR Cell: Quickly transfer the mixture to a flat cell or capillary suitable for ESR measurements.
ESR Parameters:
Spectrum Acquisition: Record spectra immediately after mixing and at regular intervals.
Data Interpretation: Identify superoxide-specific adducts (e.g., DMPO-OOH with characteristic splitting patterns) and compare with literature values [7] [8].
Table 1: Key Reaction Rate Constants for Superoxide Detection Methods
| Reaction | Rate Constant | Conditions | Reference |
|---|---|---|---|
| O₂•⁻ + 1,4-Benzoquinone | 1.1 × 10⁹ L mol⁻¹ s⁻¹ | Aqueous solution, pH 7.4 | [2] |
| O₂•⁻ + DMPO | ~10 L mol⁻¹ s⁻¹ | pH 7.4 | [7] |
| O₂•⁻ + BMPO | >DMPO | pH 7.4 | [9] |
| O₂•⁻ + Fe(MGD)₂ | Fast, stable complex | Biological systems | [7] |
The concentration of superoxide in systems utilizing 2-HBQ can be determined spectrophotometrically by monitoring the formation or depletion of 2-HBQ at its characteristic absorbance maximum between 390-400 nm. Using the extinction coefficient of 1.2 × 10⁴ M⁻¹ cm⁻¹ for 2-HBQ, the superoxide concentration can be calculated based on the stoichiometry of the reaction. In the BT autoxidation system, the formation of one 2-HBQ molecule corresponds to the generation of one superoxide radical, providing a direct quantitative relationship [3] [4]. For accurate quantification, it is essential to establish a calibration curve using authentic 2-HBQ standards across a concentration range of 1-100 μM. When monitoring BT depletion, the decrease in absorbance at 290-300 nm can be used, though this is less specific due to potential interference from reaction intermediates.
High-Performance Liquid Chromatography (HPLC) provides superior specificity for quantifying 2-HBQ and its reduction products in complex mixtures. Reverse-phase C18 columns with isocratic or gradient elution using water-methanol or water-acetonitrile mobile phases are recommended. Detection can be achieved by UV absorbance at 390 nm for 2-HBQ or by fluorescence detection (excitation 290 nm, emission 330 nm) for reduced hydroquinone forms, which offers greater sensitivity. This method allows simultaneous quantification of multiple redox species, providing a comprehensive view of the superoxide-driven redox processes. The retention time for 2-HBQ under standard conditions is typically 8-10 minutes, while its reduction product 1,2,4-benzenetriol elutes earlier at 4-6 minutes [5].
ESR spin trapping experiments generate complex spectra that require careful interpretation. The DMPO-OOH adduct characteristic of superoxide shows a primary nitrogen splitting (aN ≈ 14 G) and beta-hydrogen splitting (aH ≈ 11 G), which distinguishes it from other radical adducts. When using BMPO as a spin trap, the superoxide adduct exhibits superior stability and does not decompose to the hydroxyl radical adduct, unlike DMPO-OOH, providing more reliable identification [9] [7]. In systems involving 2-HBQ, additional radical signals may be observed corresponding to semiquinone radicals, which typically show a different splitting pattern with g-values around 2.004. Computer simulation of experimental spectra is recommended for accurate identification of multiple radical species present in complex systems.
Table 2: Comparison of Superoxide Detection Methods Using 2-HBQ
| Method | Sensitivity | Specificity | Time Resolution | Applications |
|---|---|---|---|---|
| BT Autoxidation | ~1 μM | Moderate (SOD-inhibitable) | Minutes | Enzymatic studies, Microbial metabolism |
| Direct 2-HBQ Reduction | ~0.1 μM | High (with SOD control) | Seconds to minutes | Photocatalytic systems, Environmental samples |
| ESR Spin Trapping | ~0.01 μM | Very High | Minutes | Mechanistic studies, Radical identification |
| HPLC-Based Detection | ~0.01 μM | High | Minutes (discrete) | Complex mixtures, Product identification |
The 2-HBQ-based detection system has proven particularly valuable in studying microbial metabolism of phenolic compounds. In Rhodococcus sp. and Burkholderia sp., the transformation of resorcinol and 4-aminophenol proceeds through 1,2,4-benzenetriol as a key intermediate, which auto-oxidizes to 2-HBQ with concomitant superoxide production [3] [4]. These microorganisms have developed protective mechanisms involving Fe-superoxide dismutase and this compound reductase to detoxify the superoxide and recycle 2-HBQ back to BT, enabling metabolic flux through this pathway. The 2-HBQ detection system allows researchers to quantify oxidative stress in these systems and study the protective enzyme activities. This approach has been instrumental in understanding the biodegradation pathways of environmental pollutants and the adaptive responses of microorganisms to oxidative stress during metabolism of aromatic compounds.
In atmospheric and aquatic chemistry, 2-HBQ and related quinones play important roles in the photochemical generation and consumption of reactive oxygen species. The reaction between benzoquinones and superoxide represents a significant transformation pathway for quinoid compounds in atmospheric aqueous environments [2]. Studies have demonstrated that superoxide-mediated reduction of 1,4-benzoquinone leads to the formation of hydroquinone as the main product, with the reaction proceeding at a diffusion-controlled rate (k = 1.1 × 10⁹ L mol⁻¹ s⁻¹). The 2-HBQ detection system provides insights into the redox cycling of quinones in environmental compartments, which has implications for understanding the oxidative potential of atmospheric aerosols, cloud water, and surface waters. These processes are particularly relevant for assessing the environmental fate of anthropogenic pollutants and their transformation products.
In heterogeneous photocatalytic systems, 2-HBQ and related compounds serve as effective probes for quantifying superoxide radicals and photogenerated electrons. Research has shown that 1,4-benzoquinone primarily reacts with electrons under anaerobic conditions, while its hydroxylated derivatives show preferential reactivity with superoxide [5]. This selectivity enables researchers to distinguish between different reactive species in photocatalytic processes, which is crucial for optimizing catalysts for environmental remediation and energy applications. The detection system based on the 2-HBQ/1,2,4-benzenetriol redox couple provides a simple fluorescence-based method for monitoring superoxide formation kinetics, complementing more complex techniques like spin trapping and laser flash photolysis. These applications are particularly relevant for developing advanced oxidation technologies for water treatment and air purification.
The primary limitation of superoxide detection methods is ensuring specificity, as various redox-active species can interfere with the detection chemistry. For all protocols utilizing 2-HBQ, inclusion of superoxide dismutase (SOD) as a specificity control is essential. A significant inhibition of the signal by SOD (typically 50-100 U/mL) confirms the involvement of superoxide. However, it is important to note that some quinones can directly inhibit SOD activity, potentially complicating interpretation [3]. Additional controls should include catalase to rule out hydrogen peroxide-mediated effects and metal chelators (e.g., DTPA) to minimize Fenton chemistry contributions. When studying complex biological systems, multiple detection approaches should be employed to validate results, as each method has unique strengths and potential artifacts.
pH optimization is critical for 2-HBQ-based detection systems, as the autoxidation rate of 1,2,4-benzenetriol and the redox potential of quinone species are strongly pH-dependent. Most biological applications use neutral pH (7.0-7.4), while environmental studies may require different pH conditions relevant to specific compartments. Oxygen concentration must be maintained throughout experiments, as oxygen is required for both superoxide generation and the autoxidation process. For prolonged incubations, antioxidant degradation should be considered, particularly with light-sensitive compounds like riboflavin used in photochemical superoxide generation. When using fluorescence-based detection, inner filter effects can be significant at high analyte concentrations and should be corrected by dilution or mathematical correction.
The following diagram illustrates the core detection mechanism and experimental workflow:
The detection of superoxide radicals using This compound provides a versatile and informative approach for studying oxidative processes across biological, environmental, and chemical systems. The methods outlined in these application notes leverage the specific redox chemistry between superoxide and quinoid compounds, offering researchers multiple options depending on their specific application needs, available instrumentation, and required sensitivity. The autoxidation pathway of 1,2,4-benzenetriol to 2-HBQ represents a naturally occurring superoxide source that can be harnessed for detection purposes, while the direct use of 2-HBQ as a redox probe enables specific superoxide quantification in complex matrices.
When implementing these protocols, researchers should carefully consider the inherent limitations of each method, particularly regarding specificity, potential interferences, and the dynamic range of detection. The integration of multiple complementary approaches and appropriate controls is strongly recommended to validate experimental findings. As research on reactive oxygen species continues to evolve, the 2-HBQ-based detection system remains a valuable tool for elucidating the roles of superoxide in health, disease, and environmental processes, contributing to advances in drug development, environmental remediation, and fundamental redox biology.
1. Introduction this compound (HOQ) is a significant derivative formed during the aqueous photolysis of 1,4-benzoquinone (Q) [1]. Its role in photocatalytic processes is complex; while it is a product of one pathway, its subsequent behavior in a photocatalytic system, particularly concerning electron acceptance, is an area of active investigation. The photohydroxylation of 1,4-benzoquinone can proceed via dual pathways: a free-radical route dominant at high quinone concentrations and a non-radical pathway at low concentrations [1]. Understanding these mechanisms is crucial for researchers and drug development professionals exploring advanced oxidation processes for degrading organic pollutants or synthesizing complex organic molecules.
2. Quantitative Data Summary The following tables consolidate key quantitative data from mechanistic studies on the photolysis of 1,4-benzoquinone, which yields HOQ.
Table 1: Key Photolytic Reaction Parameters for 1,4-Benzoquinone
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Quantum Yield (Φ) for HOQ & QH₂ | 0.42 | Independent of pH and [Q]; formation from precursor triplet [1]. |
| Triplet Decay Rate (k) | (2 → 3.8) x 10⁶ s⁻¹ | Increases non-linearly with [Q] = 0.2 mM → 10 mM [1]. |
| Equilibrium Constant (K) | 5500 ± 1000 M⁻¹ | For monomeric triplet (Q*) and exciplex (Q₂*) equilibrium [1]. |
Table 2: Reaction Rates of Benzoquinone Triplet/Exciplex with Scavengers
| Scavenger | Rate Constant (M⁻¹ s⁻¹) | Reaction Type |
|---|---|---|
| DMSO | 2.7 x 10⁹ | Physical Quenching [1]. |
| O₂ | ~2 x 10⁹ | Physical Quenching [1]. |
| Methanol | 4.2 x 10⁷ | H-abstraction [1]. |
| Ethanol | 6.7 x 10⁷ | H-abstraction [1]. |
| 2-Propanol | 13 x 10⁷ | H-abstraction [1]. |
3. Experimental Protocols This section provides a detailed methodology for studying the photolysis of 1,4-benzoquinone, which results in the formation of this compound.
Protocol: Investigating the Photohydroxylation of 1,4-Benzoquinone in Aqueous Solution
3.1. Materials and Reagents
3.2. Equipment and Instrumentation
3.3. Experimental Procedure A. Sequential Adsorption-Photocatalysis (Batch Process) This procedure is adapted from studies using composite materials [2].
B. Direct Aqueous Photolysis Study This procedure focuses on the fundamental chemistry of HOQ formation [1].
4. Visualization of Workflow The following diagram, generated using Graphviz, illustrates the sequential adsorption-photocatalytic regeneration process described in Protocol A.
Title: Adsorption & Photocatalytic Regeneration Workflow
This compound (2-HBQ) is a significant compound in photocatalytic studies, primarily functioning as a key reaction intermediate in the degradation pathways of various aromatic pollutants. Its presence and transformation are critical in processes involving the breakdown of chlorinated phenols and other persistent organic contaminants in water. In heterogeneous photocatalysis, 2-HBQ is often detected during the oxidation of simpler phenolic compounds like catechol and chlorohydroquinone (CHQ) [1]. Furthermore, its redox properties make it a valuable probe molecule for investigating charge transfer mechanisms on photocatalytic surfaces, as it can participate in reactions with both photogenerated electrons and superoxide radical anions [2]. Understanding the behavior of 2-HBQ is therefore essential for optimizing degradation processes and developing more efficient photocatalytic systems.
The photocatalytic degradation of 2-chlorophenol (2-CP) over titanium dioxide (TiO₂) is a model reaction for studying the removal of aromatic pollutants from water. Research has demonstrated that 2-HBQ is a recognizable intermediate in this process. Its formation and subsequent disappearance are linked to the overall efficiency of the mineralization process. The presence of metal deposits, such as silver, on the TiO₂ catalyst can significantly influence the concentration levels of 2-HBQ observed during the reaction [1]. Monitoring this compound provides insights into the oxidation pathway and helps in evaluating catalyst performance.
This protocol outlines the methodology for observing 2-HBQ as an intermediate during the photocatalytic degradation of 2-chlorophenol, based on the work of Shchukin et al. (2004) [1].
Materials:
Equipment:
Procedure:
Catalyst Preparation (Ag/TiO₂):
Photocatalytic Reaction:
Analysis and Quantification:
The workflow below illustrates the key experimental steps.
The table below summarizes the effect of silver loading on the photocatalytic degradation rate of 2-CP and the related behavior of intermediates, including 2-HBQ [1].
Table 1: Influence of Ag Loading on TiO₂ for 2-Chlorophenol Degradation
| Ag Loading (wt%) | Relative 2-CP Removal Rate | Observation on Intermediates (e.g., 2-HBQ) |
|---|---|---|
| 0 (Bare TiO₂) | Baseline | Expected formation and degradation of 2-HBQ via established pathways. |
| 5 × 10⁻⁶ | ~3x decrease vs. baseline | Not specified, but overall rate is significantly inhibited. |
| 1.6 × 10⁻⁴ | Lower than baseline | Not specified. |
| 6.0 × 10⁻⁴ | ~1.5x increase vs. baseline | Shift in quinone-hydroquinone equilibrium; higher oxidizing power favors formation of oxidized products like 2-HBQ from CHQ. |
| 9.0 × 10⁻⁴ | ~5x decrease vs. 6.0×10⁻⁴ loading | High Ag loading promotes charge recombination, reducing overall efficiency and intermediate transformation. |
A sophisticated application of 1,4-benzoquinone (BQ) and its derivatives, such as 2-HBQ, involves their use as molecular probes to quantify the presence and activity of key reactive species in photocatalytic systems, specifically photogenerated electrons (e⁻) and superoxide radical anions (O₂⁻•). A 2021 study established that 1,4-benzoquinone (BQ) can act as an effective electron scavenger in anoxic environments, being quantitatively reduced to 1,4-hydroquinone (H₂Q). Subsequently, the degradation of H₂Q was found to be dependent on O₂⁻• radicals, providing a pathway to measure this species [2].
This protocol describes a fluorescence-based method for determining electron and superoxide radical concentrations using the BQ/H₂Q redox couple [2].
Materials:
Equipment:
Procedure:
Determination of Electrons (under Anaerobic Conditions):
Determination of Superoxide Radicals (O₂⁻•):
The logical relationship between the probe molecules and the measured species is as follows.
While not a heterogeneous photocatalytic process, the enzymatic transformation of 2-HBQ in microbial degradation pathways provides a valuable biological context. In environmental bioremediation, bacteria such as Burkholderia cepacia utilize the enzyme This compound reductase to process 2-HBQ. This enzyme catalyzes the reduction of 2-HBQ to 1,2,4-trihydroxybenzene (hydroxyquinol) using NADH as a cofactor [3] [4]. This pathway is integral to the natural breakdown of chlorinated compounds like gamma-hexachlorocyclohexane and 1,4-dichlorobenzene [5] [4]. Understanding this biological step highlights the parallel strategies used in nature and technology to manage recalcitrant organic pollutants.
The following diagram illustrates the key steps in this enzymatic reaction.
This compound serves as a multi-faceted compound in environmental remediation studies. In heterogeneous photocatalysis, it acts as a critical reaction intermediate whose concentration profile can be used to diagnose and optimize the performance of advanced oxidation processes, particularly in the degradation of chlorophenols. Furthermore, the redox chemistry of the benzoquinone/hydroquinone pair provides a powerful, fluorescence-based tool for quantifying fundamental photocatalytic activity, specifically the generation of electrons and superoxide radicals. These application notes and protocols provide researchers with a foundation to integrate the analysis of 2-HBQ into their experimental workflows, thereby enabling a deeper understanding of reaction mechanisms and catalyst efficiency.
This guide provides detailed methodologies for detecting superoxide anions (O₂⁻) using hydroquinone-based fluorescent probes, specifically Dihydroethidium (DHE) and 3'-p-(aminophenyl) fluorescein (APF), for research and drug development.
Reactive oxygen species (ROS), including superoxide anions (•O₂⁻), hydroxyl radicals (HO•), and singlet oxygen (¹O₂), are implicated in various physiological and pathological processes such as ischemia-reperfusion injury, aging, and neurodegenerative diseases [1]. Accurate detection of specific ROS is crucial for understanding their roles.
This protocol is designed for detecting intracellular superoxide production using fluorescence microscopy or flow cytometry.
1. Reagents and Equipment
2. Staining Procedure
3. Induction and Detection
This protocol uses APF in a cell-free system to detect hydroxyl radicals generated via the Fenton reaction and outlines how to differentiate the signal from that of singlet oxygen [2].
1. Reagents and Equipment
2. Experimental Procedure
3. Data Interpretation
Table 1: Characteristics of Hydroquinone-Derived Fluorescent Probes for ROS Detection
| Probe Name | Primary ROS Detected | Selectivity Notes | Excitation/Emission Maxima | Key Experimental Consideration |
|---|---|---|---|---|
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | Oxidation by O₂⁻ yields 2-hydroxyethidium; specific excitation at ~400 nm [1]. | Ex ~400 nm, Em ~590 nm (for 2-OH product) [1] | Use high purity; can oxidize in resting cells; specific filters are crucial. |
| APF | HO•, ONOO⁻, ¹O₂ | Also reacts with ¹O₂; less sensitive to O₂⁻ and H₂O₂; can be used with DMSO/NaN₃ for differentiation [2]. | Ex 492 nm, Em 525 nm [2] | ~35x more sensitive than HPF for ¹O₂; fluorescence enhanced by NaN₃ in •OH-generating system [2]. |
| HPF | HO•, ONOO⁻ | Similar to APF but insensitive to HOCl [2]. | Ex 492 nm, Em 525 nm [2] | Lower baseline sensitivity compared to APF [2]. |
Table 2: Example Quenching Data for APF in a Cell-Free Fenton System (from [2])
| Experimental Condition | APF Fluorescence (Units) | HPF Fluorescence (Units) |
|---|---|---|
| Fe²⁺ + H₂O₂ (Fenton Control) | 6,117 ± 420 | 1,339 ± 75 |
| + 1 mM NaN₃ | 28,560 ± 175 | 31,295 ± 203 |
| + 1% DMSO | 170 ± 18 | 37 ± 11 |
| + 0.1% DMSO | 680 ± 35 | 148 ± 36 |
| + 0.02% DMSO | 2,980 ± 806 | 630 ± 25 |
The following diagrams outline the core detection mechanism and experimental workflow.
This compound (HOQ) represents a biologically and electrochemically significant quinone compound that serves as a critical redox mediator in various electron transfer processes. This compound occupies an important position in both environmental biodegradation pathways and enzymatic redox systems, making it an invaluable tool for studying electron transfer mechanisms. HOQ occurs naturally as an intermediate in the photolysis of 1,4-benzoquinone in aqueous solutions, where it forms alongside hydroquinone as secondary products, while benzene-1,2,4-triol serves as the primary photochemical product [1] [2]. The compound's significance extends to biological systems where it functions as a substrate for specific oxidoreductases, particularly This compound reductase (EC 1.6.5.7), which catalyzes the reduction of HOQ to 1,2,4-trihydroxybenzene using NADH as an electron donor [3].
The structural features of HOQ that contribute to its electrochemical utility include its quinone redox system and the electron-withdrawing hydroxyl group at the 2-position, which significantly influences its reduction potential and interaction with biological electron carriers. These properties enable HOQ to participate in various electron transfer cascades, particularly in microbial degradation pathways of chlorinated aromatic compounds [4] [5]. In biological systems, microorganisms such as Burkholderia sp. strain AK-5 utilize specialized enzymes to manage HOQ's redox cycling, including Fe-superoxide dismutase which prevents auto-oxidation of 1,2,4-trihydroxybenzene to HOQ, and This compound reductase that converts HOQ back to 1,2,4-trihydroxybenzene [5]. This coordinated enzymatic activity ensures efficient electron flow through biodegradation pathways while minimizing oxidative stress.
The redox characteristics of this compound and related compounds define their functionality in electron transfer processes. Systematic electrochemical analysis reveals that HOQ possesses a reduction potential of -535.4 mV (vs. Ag/AgCl), which positions it favorably for mediating electrons to biological acceptors like NADP+ (-520 mV) [6]. This strategic potential enables HOQ to participate in various electron transfer cascades where it can effectively receive electrons from donors and transfer them to biological targets. The compound's reduction potential is significantly more negative than simpler quinones like 1,4-benzoquinone (-158.6 mV) and 1,4-naphthoquinone (-288.6 mV), reflecting the substantial influence of the hydroxyl substituent on its electrochemical behavior [6].
Table 1: Comparative Electrochemical Properties of Quinone-Based Electron Mediators
| Compound | Molecular Weight | Reduction Potential (mV vs. Ag/AgCl) | Electron Transfer Efficiency |
|---|---|---|---|
| This compound | 174.15 | -535.4 | Moderate to High |
| 1,4-Benzoquinone | 108.09 | -158.6 | Low |
| 1,4-Naphthoquinone | 158.15 | -288.6 | Low to Moderate |
| 2-Methyl-1,4-naphthoquinone | 172.18 | -411.7 | Moderate |
| 2,6-Dimethoxy-1,4-benzoquinone | 168.15 | -292.7 | Low to Moderate |
| Methyl viologen | 186.25 | -697.5 / -1029.5 | High (with dehydrogenation concerns) |
| Ethyl viologen | 214.31 | -701.5 / -992.3 | High (without dehydrogenation) |
The electrochemical behavior of HOQ must be considered within the broader context of electron mediator classification. Compared to bipyridine compounds like methyl viologen and ethyl viologen which exhibit two distinct reduction waves at approximately -700 mV and -1000 mV, HOQ displays a single reduction wave, indicating a simpler redox mechanism [6]. This characteristic, combined with its intermediate reduction potential, makes HOQ particularly useful for studying biological electron transfer to NADP+ and similar cofactors. When selecting electron mediators for specific applications, researchers must consider not only the reduction potential but also molecular size, chemical stability, and potential side reactions. For instance, while methyl viologen effectively mediates electrons to NADP+, it can cause undesirable dehydrogenation of NADPH, whereas ethyl viologen with slightly larger substituents avoids this side reaction while maintaining efficient electron transfer [6].
Objective: This protocol describes the comprehensive electrochemical characterization of this compound using cyclic voltammetry to determine its redox properties and electron transfer capabilities.
Materials:
Equipment Setup:
Procedure:
Key Observations: The characteristic cyclic voltammogram of HOQ should exhibit a reversible redox couple with a formal reduction potential of approximately -535 mV. Upon addition of NADP+, an increase in the reduction current coupled with a decrease in the oxidation current indicates successful electron transfer from reduced HOQ to NADP+ [6]. This mediated electron transfer manifests as catalytic current enhancement in the voltammogram, providing quantitative data on electron transfer rates and efficiency.
Objective: To measure the enzymatic reduction of HOQ to 1,2,4-trihydroxybenzene catalyzed by this compound reductase using spectrophotometric detection.
Principle: The assay monitors the NADH oxidation at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) that accompanies the reduction of HOQ to 1,2,4-trihydroxybenzene. The decrease in absorbance directly correlates with enzymatic activity [3] [5].
Reaction Mixture:
Procedure:
Interpretation: One unit of enzyme activity is defined as the amount that oxidizes 1 μmol of NADH per minute under the specified conditions. The specific activity is expressed as units per mg of protein [5]. For accurate kinetic parameter determination, vary the HOQ concentration (0.01-0.2 mM) while maintaining saturated NADH levels (0.1 mM).
This compound functions as a critical metabolic intermediate in several biodegradation pathways, particularly for chlorinated aromatics and phenolic compounds. The compound occupies a strategic position in the chlorocyclohexane and chlorobenzene degradation pathway (KEGG pathway rn00361), where it serves as a branch point between oxidative and reductive metabolic routes [4]. In microbial systems such as Burkholderia sp. strain AK-5, HOQ is generated through the non-enzymatic auto-oxidation of 1,2,4-trihydroxybenzene, a reaction that proceeds rapidly under physiological conditions. This auto-oxidation represents a metabolic challenge that organisms overcome through the coordinated action of specialized enzymes, including Fe-superoxide dismutase and this compound reductase [5].
Table 2: Enzymes Involved in HOQ Metabolism and Their Characteristics
| Enzyme | EC Number | Reaction Catalyzed | Cofactor Requirement | Inhibitors/Sensitivities |
|---|---|---|---|---|
| This compound reductase | EC 1.6.5.7 | HOQ + NADH + H+ → 1,2,4-trihydroxybenzene + NAD+ | NADH, FMN | Quinone analogues |
| Fe-superoxide dismutase | EC 1.15.1.1 | 2O₂⁻ + 2H+ → H₂O₂ + O₂ | Fe²⁺ | Azide, cyanide |
| 1,2,4-Trihydroxybenzene 1,2-dioxygenase | EC 1.13.11. | 1,2,4-Trihydroxybenzene + O₂ → maleylacetic acid | Fe²⁺ | Oxidizing agents |
The metabolic flow through HOQ is tightly regulated to prevent the accumulation of reactive oxygen species that can occur during quinone redox cycling. The cooperative action of Fe-superoxide dismutase and this compound reductase creates a protective system that minimizes oxidative damage while maintaining metabolic flux toward maleylacetic acid, which subsequently enters the TCA cycle [5]. This elegant biochemical strategy highlights nature's solution to the challenges posed by reactive quinone intermediates like HOQ, demonstrating how electron transfer processes are optimized to balance metabolic efficiency with cellular protection.
The electron transfer mechanisms involving HOQ can be visualized through the following diagram that illustrates its role in metabolic pathways and electrochemical systems:
The electron transfer mechanism of HOQ operates through dual pathways encompassing both electrochemical and enzymatic processes. In electrochemical systems, HOQ accepts electrons directly from electrodes at its characteristic reduction potential of -535.4 mV, subsequently donating these electrons to biological acceptors like NADP+ [6]. This mediated electron transfer bypasses the kinetic barriers associated with direct electron transfer to complex biomolecules. In enzymatic systems, This compound reductase catalyzes the NADH-dependent reduction of HOQ to 1,2,4-trihydroxybenzene, employing FMN as a prosthetic group to facilitate this hydride transfer [3]. The enzyme demonstrates broad substrate specificity toward various benzoquinones, but shows particular efficiency with HOQ, highlighting their co-evolution for efficient electron channeling.
The redox cycling behavior of HOQ presents both challenges and opportunities in biological systems. Without proper regulation, HOQ can undergo continuous oxidation and reduction, generating reactive oxygen species that cause oxidative stress. However, organisms like Burkholderia sp. strain AK-5 have evolved protective mechanisms where Fe-superoxide dismutase scavenges superoxide radicals generated during HOQ redox cycling, while this compound reductase redirects electrons productively through the degradation pathway [5]. This coordinated enzyme system ensures that electron transfer through HOQ remains coupled to productive metabolism rather than dissipating as oxidative damage.
The unique electron transfer properties of this compound make it particularly valuable in the field of biocatalysis, where it facilitates coupling between electrochemical systems and NADPH-dependent enzymes. As identified in recent studies, HOQ belongs to a class of electron mediators that effectively shuttle electrons from electrodes to biological cofactors, enabling the regeneration of NADPH for oxidoreductase-catalyzed reactions [6]. This application addresses a fundamental challenge in industrial enzymology – the efficient recycling of expensive cofactors that would otherwise make large-scale biotransformations economically unviable. Compared to bipyridine-based mediators like methyl viologen, HOQ offers the advantage of not promoting undesirable side reactions such as NADPH dehydrogenation, making it particularly suitable for sustained bioprocess operations.
In synthetic biology applications, HOQ-mediated electron transfer enables the integration of abiotic and biotic systems for specialized chemical production. The compound's intermediate reduction potential allows it to bridge the gap between inorganic electrodes and biological redox partners, facilitating novel biosynthetic pathways that leverage both electrochemical and enzymatic steps. Furthermore, the involvement of HOQ in degradation pathways for environmental pollutants suggests applications in bioremediation technologies, where engineered systems could exploit its electron transfer capabilities to accelerate the breakdown of chlorinated aromatics and other persistent organic pollutants [4] [5].
This compound plays a pivotal environmental role in the biodegradation of various chlorinated phenolic compounds, serving as a key intermediate in metabolic pathways that ultimately lead to complete mineralization of these pollutants. Microorganisms capable of metabolizing chlorinated phenols typically employ sophisticated enzyme systems that generate HOQ as part of a detoxification cascade [4]. Understanding the electron transfer processes involving HOQ provides critical insights for optimizing bioremediation strategies for contaminated sites, particularly for persistent compounds like pentachlorophenol and 2,4-dichlorophenol that undergo microbial degradation through pathways involving HOQ.
From a toxicological perspective, HOQ represents both a hazard and protective target in chemical exposure scenarios. While the compound itself can participate in redox cycling and generate oxidative stress, the enzymatic systems that manage HOQ – particularly this compound reductase and Fe-superoxide dismutase – serve protective functions that mitigate its potential toxicity [5]. This dual nature informs risk assessment for chemical exposures and the development of protective strategies against quinone-mediated toxicity. Research on HOQ electron transfer mechanisms has therefore contributed significantly to understanding the fundamental biochemical processes that underlie cellular defense against redox-active toxicants.
HOQ Instability: this compound exhibits limited stability in aqueous solutions, particularly under alkaline conditions or when exposed to light. This instability manifests as gradual color changes and precipitation. Solution: Prepare fresh HOQ solutions daily in deoxygenated buffers, store in amber vials at 4°C, and minimize exposure to light during experiments. Verify concentration spectrophotometrically before critical experiments (ε = 1.2-1.5 mM⁻¹cm⁻¹ at 340-380 nm, depending on pH).
Non-Linear Kinetics: Enzymatic assays with this compound reductase may show non-linear initial rates due to competing non-enzymatic reactions. Solution: Include appropriate controls without enzyme to correct for non-enzymatic NADH oxidation. Use higher enzyme concentrations to ensure that enzymatic rates dominate the observed kinetics, and maintain strict temperature control as auto-oxidation rates are highly temperature-dependent.
Electrode Fouling: During electrochemical experiments, HOQ and its reaction products can adsorb to electrode surfaces, causing progressive signal deterioration. Solution: Implement regular electrode cleaning protocols between scans using appropriate solvents and polishing procedures. Consider using pulsed electrochemical detection methods or rotating disk electrodes to minimize fouling effects during prolonged experiments.
When analyzing electron transfer data involving HOQ, researchers should consider several key factors for accurate interpretation: First, the reversibility of redox couples in cyclic voltammetry provides crucial information about the stability of the reduced HOQ species – quasi-reversible behavior often indicates subsequent chemical reactions following electron transfer. Second, in enzymatic studies, the comparison of catalytic rates with different quinone substrates reveals specificity patterns that inform understanding of biological electron transfer preferences. The enzyme this compound reductase typically shows highest activity with its natural substrate but may demonstrate significant activity with analogue compounds [3] [5].
For accurate quantification of electron transfer efficiency, researchers should employ multiple complementary approaches: electrochemical measurements provide thermodynamic and kinetic parameters, spectrophotometric assays quantify reaction rates, and chromatographic methods (HPLC) can verify product formation and identify potential side products. This multi-method approach is particularly important when studying complex systems such as the coordinated action of Fe-SOD and HOQ reductase in preventing auto-oxidation of 1,2,4-trihydroxybenzene [5]. Correlation of data across these different methodological platforms provides the most robust understanding of HOQ-mediated electron transfer processes.
This compound serves as a versatile electron mediator with significant applications across electrochemical studies, enzymatic investigations, and environmental biodegradation research. Its well-defined reduction potential of -535.4 mV positions it ideally for shuttling electrons between abiotic systems and biological molecules, particularly in the challenging task of NADP+ reduction. The methodological approaches outlined in these application notes – from electrochemical characterization to enzymatic assays – provide researchers with robust tools for investigating electron transfer processes using this biologically relevant quinone. As research continues, HOQ-based electron transfer systems hold promise for advancing bioelectrochemical technologies, environmental remediation strategies, and fundamental understanding of biological redox processes.
Before attempting preparation, understanding the basic chemical identity of your target analyte is crucial. The table below summarizes key information from chemical databases [1] [2].
| Property | Description for this compound |
|---|---|
| IUPAC Name | 2-Hydroxycyclohexa-2,5-diene-1,4-dione [1] [2] |
| Chemical Formula | C6H4O3 [1] [2] |
| Average Mass | 124.095 g·mol⁻¹ [1] |
| Monoisotopic Mass | 124.01604 [1] |
| SMILES | O=C1C=CC(=O)C(O)=C1 [1] |
| InChI Key | GPLIMIJPIZGPIF-UHFFFAOYSA-N [1] |
| CAS Number | 2474-72-8 [1] |
Research on similar quinoid compounds provides important cautions for handling and preparing this compound.
Given the lack of a direct protocol, the following workflow outlines a logical approach based on general analytical practices and the specific cautions noted above. You will need to optimize critical steps like concentration and solvent selection based on your HPLC instrument's sensitivity and your specific analytical requirements.
For the most reliable results in quantitative analysis, using a Certified Reference Material (CRM) is best practice. Pharmaceutical secondary standards, like the one available for 1,4-benzoquinone, are certified for use in HPLC and traceable to primary standards [5]. You can search chemical suppliers like Sigma-Aldrich (URL provided in search results [5]) for available qualified reference materials for this compound.
This compound reductase (HBQR; EC 1.6.5.7) is a flavoprotein that utilizes FMN as a prosthetic group and plays a critical role in the bacterial degradation pathways of various environmental pollutants, including gamma-hexachlorocyclohexane, 1,4-dichlorobenzene, and 4-aminophenol [1] [2] [3].
The primary reaction catalyzed by HBQR is the NADH-dependent reduction of this compound to 1,2,4-trihydroxybenzene (also known as hydroxyquinol) [1] [3] [4]. This reaction is crucial because it salvages unstable intermediates in degradation pathways. For instance, during 4-aminophenol metabolism, the intermediate 1,2,4-trihydroxybenzene spontaneously auto-oxidizes to this compound. HBQR converts this quinone back to the hydroquinone, allowing the metabolic pathway to proceed efficiently and preventing the accumulation of reactive quinones [2] [5]. The enzyme from Burkholderia cepacia is inducible by compounds like 2,4,5-trichlorophenoxyacetate [3].
This protocol describes a standard spectrophotometric method to measure HBQR activity by monitoring the oxidation of NADH [2] [3].
The table below summarizes key functional information about HBQR from the literature.
| Property | Description / Value | Source Organism |
|---|---|---|
| Systematic Name | NADH:this compound oxidoreductase | [1] [3] |
| Cofactor | FMN (Flavin Mononucleotide) | [3] |
| Reaction | This compound + NADH + H⁺ ⇌ 1,2,4-trihydroxybenzene + NAD⁺ | [1] [3] |
| Primary Role | Reduces quinone intermediates back to hydroquinones to enable productive metabolism and prevent accumulation of auto-oxidation products. | [2] [5] |
| Substrate Specificity | Broad specificity toward benzoquinones, including this compound and 2,6-dimethoxy-1,4-benzoquinone. | [2] |
The following diagram illustrates the role of HBQR in the context of a bacterial metabolic pathway, such as the degradation of 4-aminophenol.
Diagram 1: The Salvage Role of HBQR in 4-Aminophenol Metabolism. The pathway shows how the unstable intermediate 1,2,4-trihydroxybenzene auto-oxidizes (red arrow) to this compound. HBQR (green arrow) catalyzes the NADH-dependent reduction of this quinone back to the hydroquinone, effectively "salvaging" the metabolite so it can be productively channeled to maleylacetic acid by a dioxygenase enzyme [2] [5].
The photochemical decomposition of 1,4-benzoquinone in water is a reaction of significant interest in environmental chemistry and pharmaceutical sciences. Early work established that irradiation of aqueous BQ solutions leads to the formation of benzene-1,2,4-triol as the primary photoproduct, which subsequently reacts with unchanged BQ to form hydroquinone and 2-hydroxy-1,4-benzoquinone as secondary products in equimolar quantities [1]. Modern transient absorption spectroscopy has further elucidated this pathway, identifying the triplet state of BQ and a photohydrate as key short-lived intermediates [2]. This document provides a detailed experimental protocol for observing this reaction, quantifying its products, and understanding its underlying mechanism.
The photolysis of BQ is a multi-step process involving both photochemical and thermal (dark) reactions. The overall mechanism, consolidated from multiple studies, is illustrated below.
This protocol outlines the procedure for conducting the photolysis of 1,4-benzoquinone and quantifying the formation of this compound.
Materials:
Equipment:
Solution Preparation:
Photolysis:
Product Quantification (HPLC):
Table 1: Key Experimental Conditions for BQ Photolysis.
| Parameter | Recommended Condition | Notes & Variations |
|---|---|---|
| BQ Concentration | < 0.2 mM | Minimizes radical side reactions [2] |
| Irradiation Wavelength | 254 nm | Matches BQ absorption maximum |
| Solvent | Water or Water/Acetonitrile (1:1) | Acetonitrile can improve solubility [2] |
| Quantum Yield (Φ) | ~0.8 - 1.2 (for chloro-BQs) | Varies with substituents; lower for trichloro-BQ (Φ ~0.4) [2] |
| Critical pH Range | 4 - 6 | Suppresses secondary reaction, isolating benzene-1,2,4-triol [1] |
The reaction can be followed in real-time by UV-Vis spectroscopy. The decay of BQ's absorption is accompanied by a bathochromic shift and the appearance of new bands, indicating the formation of hydroxylated products which absorb at longer wavelengths [2] [1].
The pH-stat method is powerful for tracking proton-generating steps.
Table 2: Characteristic Properties of Key Chemical Species.
| Species | UV-Vis Absorption λ_max (approx.) | Role in Mechanism | Key Characteristic |
|---|---|---|---|
| 1,4-Benzoquinone (BQ) | ~245 nm, ~290 nm | Starting Material | Decreases with irradiation [1] |
| Triplet State BQ | Detectable by transient spectroscopy | Reactive Excited State | Forms within 20 ns, decays in µs [2] |
| Benzene-1,2,4-triol | - | Primary Photoproduct | Sole primary product; unstable [1] |
| 2-OH-Benzoquinone | ~500 nm (QO⁻ anion) | Final Secondary Product | Grows in over 0.1-1 s [2] |
| Hydroquinone (QH₂) | - | Final Secondary Product | Forms in equimolar amount with 2-OH-BQ [1] |
1,4-Benzoquinone is a hazardous material and requires strict safety controls.
Understanding the photolysis of benzoquinones is critical in several fields:
| Contamination Source | Mitigation Strategy | Key Experimental Details |
|---|---|---|
| Metal Reagents (e.g., Zinc (Zn) dust used in synthesis [1]) | Post-synthesis Purification: Liquid-liquid extraction with toluene or diethyl ether; washing with sodium hydroxide solution and brine [1]. | Use multiple solvent portions (e.g., 3x300 mL toluene). Washing sequences (e.g., NaOH, brine) are critical for removing ionic and organic impurities [1]. |
| Metal Equipment | Use Alternative Materials: Employ glass-lined reactors, Teflon stirrers, and other non-metallic equipment to prevent leaching. | Ensure equipment is acid-resistant, especially if acidic or basic conditions are used during workup [1]. |
| Reagent Impurities | Source High-Purity Materials: Use reagent-grade starting materials (e.g., 1,4-benzoquinone) without further purification [1]. | "Reagent-grade" chemicals are typically sufficient, but check supplier specifications for trace metal content if contamination persists [1]. |
The following workflow is adapted from a published synthesis of a related compound, 2-cyclohexene-1,4-dione, which involves a key step using zinc dust [1]. You can adapt this general protocol for your specific synthesis of 2-Hydroxy-1,4-benzoquinone.
Key Steps for Metal Removal [1]:
Q: What analytical methods can I use to detect and quantify metal contamination in my final product? A: Standard techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for high sensitivity. For routine checks, colorimetric test kits can provide a quick, qualitative assessment of specific metals like zinc.
Q: The purification process seems to lower my product yield. What can I do? A: Yield reduction during purification is common when removing contaminants. To optimize, ensure you are using multiple, smaller volumes of extraction solvent as recommended instead of one large volume. Also, confirm that the product is not being lost in the aqueous washes by checking the pH; the desired product should partition into the organic phase under the correct conditions.
Q: Are there metal-free synthetic routes to this compound? A: Yes, some alternative pathways exist. One common method is the oxidation of corresponding hydroquinones or other phenolic precursors. For example, this compound can be formed as a byproduct of the metabolism of phenols like 1,2,4-benzenetriol [2]. Exploring enzymatic or peroxide-based oxidation systems could provide a route that avoids metal reagents entirely [2].
Q1: Why is controlling dissolved oxygen crucial in benzoquinone photochemistry? Dissolved oxygen (O₂) is a key reactant in the complex radical cascade initiated by light-irradiated benzoquinone (BQ). It reacts with photogenerated radicals to form various reactive oxygen species (ROS) like superoxide (O₂•⁻) and hydroperoxyl (HO₂•) radicals [1]. While this is relevant for studying atmospheric aerosol aging, it represents a major competitive pathway and source of interference in other systems, as these ROS can rapidly oxidize other organic molecules in the solution, altering the intended reaction outcome [1].
Q2: What common experimental problems arise from dissolved oxygen? Uncontrolled dissolved oxygen can lead to:
Q3: How can I monitor radical formation in my experiments? Electron Paramagnetic Resonance (EPR) spectroscopy with a spin-trapping agent like BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline-N-oxide) is a standard technique. It allows for in-situ detection and identification of short-lived radical intermediates, helping you track which radicals are formed and how oxygen influences their generation [1].
Here are detailed methodologies to diagnose and control oxygen-related issues.
This protocol is adapted from studies on BQ and levoglucosan mixtures [1].
This is a general method to minimize interference from dissolved oxygen.
In some biochemical contexts, you can use benzoquinone to replace oxygen entirely, as shown in studies with immobilized cells [3].
The diagram below illustrates the key competitive pathways involving dissolved oxygen in a photo-irradiated benzoquinone system, highlighting where control is needed.
Visualization of competitive pathways involving dissolved oxygen in benzoquinone photochemistry. Red nodes indicate radical species that drive side reactions [1].
The table below summarizes quantitative data from recent studies to inform your experimental design.
Table: Key Parameters from Benzoquinone Photochemical Studies [1]
| Parameter | Value / Condition | Context & Significance |
|---|---|---|
| BQ Concentration | 0.5 - 4 mM | Used in aqueous mixture experiments with levoglucosan to study photosensitized radical formation. |
| Spin Trap (BMPO) Concentration | ~10 mM | High concentration used to favor trapping of short-lived radicals for EPR detection. |
| Irradiation Source | 100 W Hg lamp, 300 nm long-pass filter | Provides near-UV to visible light to excite benzoquinone and initiate photochemistry. |
| Primary Radicals Detected | •OH, H•, Semiquinone, Organic Radicals | EPR and mass spectrometry identified these species, showing the diversity of pathways. |
| Reaction pH | ~5 (uncontrolled) | The pH of the BQ/LVG mixtures was not buffered, remaining around 5 during irradiation. |
| O₂ Condition | In equilibrium with room air | Represents a system where dissolved oxygen is present and actively participates in reactions. |
The table below summarizes the core identities and formation pathways for this compound.
| Property / Aspect | Description |
|---|---|
| Chemical Formula | C₆H₄O₃ [1] [2] |
| Molar Mass | 124.1 g/mol [1] [2] |
| IUPAC Name | 2-hydroxycyclohexa-2,5-diene-1,4-dione [2] |
| Common Synonyms | 2-Hydroxy-p-benzoquinone, Hydroxy-p-benzoquinone [1] [2] |
| CAS Registry Number | 2474-72-8 [1] |
| Primary Formation Pathway 1 | Reaction of 1,4-Benzoquinone with hydrogen peroxide [2]. |
| Primary Formation Pathway 2 | Metabolic conversion from phenols like 1,2,4-benzenetriol [2]. |
| Key Property | Tends to spontaneously dimerize via peroxo bridges [2]. |
Understanding the interconnected biochemical and chemical reactions is crucial for experimental design. The diagram below maps out the key pathways involving this compound.
This diagram shows two primary contexts for this compound (HBQ) formation:
For researchers aiming to reproduce or work with these reactions, the table below provides specific parameters and experimental context.
| Reaction / Parameter | Experimental Details & Context |
|---|---|
| Formation from 1,4-Benzoquinone & H₂O₂ | Described as a general synthetic route [2]. |
| Formation from •OH Radicals | Method: Pulse radiolysis in N₂O-saturated aqueous solutions. Rate Constant (k): ( 6.6 × 10^9 , dm^3 mol^{-1} s^{-1} ) for •OH addition to 1,4-benzoquinone [3]. | | Enzyme: this compound Reductase (EC 1.6.5.7) | Reaction: HBQ + NADH + H⁺ ⇌ 1,2,4-Trihydroxybenzene + NAD⁺. Cofactor: Flavoprotein (FMN). Organism Note: Inducible by 2,4,5-trichlorophenoxyacetate in Burkholderia cepacia [4]. | | Enzyme: this compound-2-reductase | Reaction: Converts HBQ to 1,4-benzoquinone and H₂O [2] [5]. | | Spontaneous Dimerization | Tends to dimerize spontaneously via peroxo bridges, a key stability consideration [2]. |
Based on the chemical and biochemical properties, here are some targeted technical support scenarios.
Scenario 1: Low Yield in Chemical Synthesis
Scenario 2: Unintended Side Reactions in Hydroxyl Radical Route
Scenario 3: Need for Specific Isomer
The table below summarizes the core instability issues and consequences you need to address.
| Mechanism | Description | Consequence |
|---|---|---|
| Auto-oxidation [1] | The precursor to 2HBQ, 1,2,4-Trihydroxybenzene, is unstable in vitro and spontaneously auto-oxidizes to form 2HBQ. | Creates a dynamic equilibrium; isolating and storing pure 2HBQ is challenging. |
| Dimerization [2] | 2HBQ tends to dimerize spontaneously via peroxo bridges. | Leads to the formation of larger, less-desired molecular species. |
You can counteract 2HBQ decomposition through enzymatic and chemical stabilization methods.
This method uses enzymes to create a cycle that reduces 2HBQ back to its stable precursor.
The following diagram illustrates how these components work together to stabilize 2HBQ.
For systems where enzymes are not feasible, chemical antioxidants can help.
Q1: My 2HBQ solution darkens over time. What does this indicate? This is a classic sign of oxidation and decomposition. The color change likely results from the formation of quinone-based dimers or polymers [2]. Implementing the enzymatic stabilization system or adding antioxidants and storing under inert gas is recommended.
Q2: I cannot use enzymatic systems. What is my best alternative? Your best approach is a combination of strategies:
Q3: How can I monitor the stability of 2HBQ in my solution? Techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the concentration of 2HBQ over time and detect the appearance of decomposition by-products [6]. A decrease in the 2HBQ peak and the emergence of new peaks on the chromatogram indicate instability.
Understanding the behavior of similar compounds can provide useful clues for your own work. Research on chloro-substituted p-benzoquinones reveals that their photochemistry in solution can lead to several products and intermediates relevant to separation scientists [1].
The study detected transient species including a triplet state, a photohydrate (HI aq), and ultimately the anion of the hydroxyquinone (QO⁻) [1]. The formation of the hydroxyquinone anion results in a permanent change in conductance, which could potentially be monitored. Furthermore, the photoconversion into hydroquinones (QH₂s) and hydroxyquinones (HOQs) is efficient, with quantum yields reported as follows for irradiation at 254 nm [1]:
| Quinone Type | Quantum Yield (Φ) in Aqueous Acetonitrile |
|---|---|
| ClBQ or Cl₂BQs | 0.8 - 1.2 |
| Cl₃BQ | 0.4 |
This suggests that the reaction and separation pathway for 2-Hydroxy-1,4-benzoquinone might also involve monitoring for similar transient species and leveraging redox reactions.
While not specific to this compound, the literature suggests common techniques used in the purification of benzoquinone-derived compounds. The following diagram outlines a logical, multi-stage approach you could adapt and optimize for your specific reaction mixture.
The methods referenced in the workflow are supported by the following context:
Given the lack of specific data, here are some potential issues and general advice based on sound chemical principles.
Q1: My final product yield is low. Where might my product be lost? Low yields can stem from several points in the workflow:
Q2: I'm getting a colored impurity that streaks on my TLC plate. How can I remove it? Colored impurities are common in quinone chemistry.
Q3: My product does not crystallize. What can I do? Failed crystallization is a common hurdle.
To build a more robust protocol, you may need to dig deeper. I suggest:
The table below summarizes the key identifiers and basic properties of 2-Hydroxy-1,4-benzoquinone to aid in material verification and handling.
| Property | Description |
|---|---|
| IUPAC Name | 2-Hydroxycyclohexa-2,5-diene-1,4-dione [1] |
| Other Names | 2-Hydroxy-p-benzoquinone, Hydroxy-1,4-benzoquinone [1] [2] [3] |
| CAS Registry Number | 2474-72-8 [2] [3] |
| Molecular Formula | C₆H₄O₃ [1] [3] |
| Molar Mass | 124.10 g/mol [1] [3] |
| SMILES | O=C1C=CC(=O)C(O)=C1 [3] |
The available literature points to several important stability concerns, though specific toxicity data for this exact compound is not provided.
The following method for extracting and analyzing related benzoquinone compounds from cellulosic materials illustrates practical handling techniques that can be adapted for your standards [4].
While direct data for this compound is limited, a strong recommendation can be inferred from the properties of the parent compound, 1,4-benzoquinone, which is advised to be stored at 2-8°C [6]. Given the higher reactivity of the hydroxy-substituted derivative, storing your standard cold (e.g., 2-8°C) is a prudent precaution.
Based on its chemical behavior, you should:
A color change is a strong indicator of chemical transformation. Given its tendency to dimerize and react in aqueous media [1] [4], the standard has likely degraded and should not be used for quantitative or sensitive experiments. You should safely dispose of the degraded material and prepare or purchase a new batch.
| Issue | Possible Cause | Recommended Action |
|---|---|---|
| Compound Decomposition | Exposure to moisture or neutral pH aqueous solutions [4]. | Prepare fresh solutions immediately before use. Use anhydrous solvents and control pH. Store the solid standard with desiccant. |
| Unexpected Reaction Products | Spontaneous dimerization or reaction with solvents [1]. | Review the chemical stability of the compound in your chosen solvent system. Use an inert atmosphere (e.g., argon) for sensitive reactions. |
| Low Purity / Yield in Synthesis | Side reactions during formation or post-synthesis degradation [1]. | Ensure reaction conditions are strictly controlled. Purify the product promptly after synthesis and confirm identity/purity with NMR or GC-MS. |
The experimental workflows for handling similar compounds involve specific precautions. The diagram below outlines a general handling and storage workflow based on these practices.
| Problem Area | Specific Issue | Possible Cause | Recommended Solution | Key References |
|---|---|---|---|---|
| Reaction Selectivity | Formation of decarbonylated byproducts (e.g., Cyclopentadienone) | High reaction temperatures causing decomposition of the quinone product. | Use lower reaction temperatures and shorter reaction times to preserve the primary product. | [1] |
| Oxidation Control | Over-oxidation to cytotoxic quinones (e.g., Cannabidiol-quinone) | Exposure to oxygen during storage or reaction in the solution phase. | Store precursors under inert atmosphere (e.g., Argon); use oxygen-free, dry solvents; work with de-gassed solutions. | [2] |
| Solvent & Storage | Degradation of precursor (e.g., 100% CBD loss in DMSO) | High oxidative susceptibility in certain solvents; improper storage. | Avoid DMSO for oxygen-sensitive compounds; use EtOH with caution; store solutions at low temperatures for short durations. | [2] |
| Stabilization Strategy | General instability of the phenol/quinone system | The reactive nature of the hydroxybenzoquinone core. | Develop stabilized analogues (e.g., acetates like CBD-DA); functionalize with protective groups to reduce oxidation. | [2] [3] |
1. Protocol for Minimizing Decarbonylation in Gas-Phase Synthesis This methodology is based on the study of o-benzoquinone formation from o-hydroxyphenyl radicals [1].
2. Protocol for Handling Oxygen-Sensitive Precursors in Solution This protocol is derived from investigations into the stability of cannabidiol (CBD), which shares susceptibility to oxidative quinone formation with hydroxybenzoquinones [2].
3. Strategy for Developing Stabilized Analogues This approach involves chemically modifying the core structure to enhance stability [2] [3].
The following diagram illustrates the primary reaction pathway for hydroxybenzoquinone formation and the key points for intervention to minimize byproducts.
This diagram maps the path from a phenolic precursor to the target hydroxybenzoquinone, highlighting critical control points where byproducts like cytotoxic quinones and decarbonylated compounds can form. The green path shows the desired route, while the red paths show common byproduct formation routes that your experimental controls should aim to block.
The table below summarizes key information on 2-Hydroxy-1,4-benzoquinone and other scavengers identified from the search results.
| Scavenger Name | Reported Role/Activity | Key Experimental Context | Quantified Efficacy (IC50, etc.) |
|---|---|---|---|
| This compound | Substrate for enzymatic reduction (e.g., by this compound reductase); an intermediate that is scavenged [1] | Bacterial degradation of 4-aminophenol (Burkholderia sp. strain AK-5) [1] | Not quantitatively reported for direct scavenging |
| 1,4-Benzoquinone (BQ) | Probe for superoxide radical anion (O₂•⁻) in photocatalytic systems [2] | Visible-light-activated TiO₂ photocatalysis of microcystin-LR [2] | Strong inhibition of degradation, indicating critical role of O₂•⁻ [2] |
| Superoxide Dismutase (SOD) | Enzyme that catalyzes the dismutation of O₂•⁻; used as a specific inhibitor [2] [3] | Photocatalytic systems [2]; in vitro radical scavenging assays [3] | ~38% inhibition of O₂•⁻ generation at 50 µM (for Zinc DL-methionine, a SOD mimic) [3] |
| Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) | Scavenges hydroxyl radical, inhibits lipid peroxidation, restores impaired Mn-SOD [4] | Pulse radiolysis and biochemical assays [4] | Not reported for superoxide specifically |
| Plant Extracts (T. chebula, E. officinalis) | Scavenge multiple radicals, including superoxide [5] | In vitro non-enzymatic (PMS/NADH-NBT) system [5] | IC50 not specified; activity order: T. chebula > E. officinalis > T. belerica [5] |
| Zinc DL-methionine | Mimics SOD activity, scavenges O₂•⁻ [3] | In vitro cytochrome c reduction and chemiluminescence assays [3] | ~38% inhibition of O₂•⁻ generation at 50 µM [3] |
The methodologies below are commonly used to evaluate superoxide scavenging activity, as referenced in the search results.
(A_control - A_sample)/A_control * 100 [5].To understand the context of this compound, the following diagram illustrates its role in a specific bacterial metabolic pathway.
Figure 1: The Detoxification and Metabolic Role of this compound in Burkholderia sp. Strain AK-5. In this pathway, this compound is not a direct scavenger but a reactive intermediate. Fe-SOD acts as the true scavenger, protecting the system by removing superoxide and allowing the productive metabolism of 1,2,4-trihydroxybenzene to proceed via the reductase [1].
The following diagram generalizes the experimental workflow for assessing superoxide scavenging using standard in vitro assays.
Figure 2: Generalized Workflow for In-vitro Superoxide Scavenging Assays. This workflow underpins the methodologies used to generate comparative data for different scavengers [5] [3].
| Feature | 1,4-Benzoquinone (BQ) | 2-Hydroxy-1,4-benzoquinone (2-OHBQ) |
|---|---|---|
| Primary Photochemical Role | Light-absorbing reactant; precursor to various transients and products [1] [2] | Stable, terminal photoproduct [1] [2] |
| Key Photoprocess in Water | Photohydration leading to hydroxyquinones and hydroquinone [2] | Formed as a final product via oxidation of photohydrate-derived species [2] |
| Quantum Yield of Conversion (254 nm) | Not directly applicable (starting material) | Formed with a quantum yield of ~0.42 from BQ photolysis [2] |
| Transient Species Formed | Triplet state, photohydrate, semiquinone radical [1] [2] | Not typically described as forming significant transients in this context |
| Reactivity with Electrons | Can be reduced to semiquinone radical anion (•Q⁻) and hydroquinone [1] | Can be enzymatically reduced back to 1,2,4-benzenetriol [3] |
| General Chemical Behavior | Strong oxidizer and dehydrogenation agent; dienophile [4] | Tends to spontaneously dimerize via peroxo bridges [3] |
| Property / Aspect | 1,4-Benzoquinone (BQ) | This compound (2-OHBQ) |
|---|---|---|
| Chemical Formula | C₆H₄O₂ [4] | C₆H₄O₃ [3] |
| Molar Mass | 108.096 g·mol⁻¹ [4] | 124.1 g·mol⁻¹ [3] |
| IUPAC Name | Cyclohexa-2,5-diene-1,4-dione [4] | 2-Hydroxycyclohexa-2,5-diene-1,4-dione [3] |
| Toxicity & Metabolism | Toxic metabolite of benzene; interferes with cellular respiration [4] | Metabolite of phenols like 1,2,4-benzenetriol [3] |
| Detection Methods | Cyclic voltammetry, UV-Vis spectrophotometry [5] | Enzyme-based assays (e.g., hydroxybenzoquinone reductase) [3] |
The distinct behaviors of BQ and 2-OHBQ are best understood through their roles in established experimental protocols.
This protocol leads to the formation of 2-OHBQ and reveals the complex mechanism of BQ's photoreactivity [2].
This protocol highlights the biological reactivity of 2-OHBQ, showing it can participate in redox cycles, unlike its precursor BQ.
The photoconversion of BQ to 2-OHBQ involves multiple transient species and competing pathways, which can be visualized in the following workflow:
The diagram illustrates that the formation of 2-OHBQ from BQ is not a simple one-step process. It proceeds through a light-activated triplet state, which then branches into two main pathways depending on concentration [2]. The free-radical pathway dominates at high BQ concentrations and involves an exciplex and reactive radical intermediates. The non-radical pathway dominates at low BQ concentrations and proceeds via a photohydrate and 1,2,4-trihydroxybenzene, which is then oxidized to the final products [2].
Hydroxybenzoquinones (HBQs) and hydroxynaphthoquinones (HNQs) represent two significant classes of quinone-based natural products and synthetic derivatives with substantial biological importance. HBQs are characterized by a benzene ring core with two carbonyl oxygen atoms (=O) and one or more hydroxyl groups (-OH), forming the basic C₆H₄O₃ structure when one hydrogen is replaced by a hydroxyl group. Due to the symmetry of the 1,4-benzoquinone (para-benzoquinone) core, there is only one distinct isomer with 1, 3, or 4 substituted hydroxyls, and three isomers with 2 hydroxyls [1]. In contrast, HNQs feature a naphthalene-derived structure with two fused benzene rings, typically exhibiting 1,4-naphthoquinone configuration with hydroxyl substitutions at various positions. This extended aromatic system provides greater structural complexity and varied substitution patterns compared to their benzoquinone counterparts.
The fundamental structural difference between these compound classes lies in their core ring systems - HBQs have a single six-membered quinonoid ring, while HNQs possess a bicyclic framework that allows for more extensive conjugation and greater electron delocalization. This structural distinction profoundly influences their physicochemical properties, including redox potential, solubility, and protein binding affinity. From a pharmaceutical perspective, HNQs generally demonstrate enhanced lipophilicity due to their larger aromatic core, which impacts membrane permeability and biodistribution. Both compound classes serve as privileged scaffolds in medicinal chemistry due to their electron-accepting capabilities and ability to participate in redox cycling, which underlies many of their biological mechanisms of action.
Table 1: Comparative Anticancer Activity of Hydroxybenzoquinone and Hydroxynaphthoquinone Derivatives
| Compound Type | Representative Compounds | Tested Cancer Models | Key Mechanisms | Potency (IC₅₀) |
|---|---|---|---|---|
| Hydroxybenzoquinone | Embelin derivatives | A375 melanoma cells | B-raf protein inhibition, MAPK pathway modulation | 12.25 μg/mL (most active derivative) |
| Hydroxynaphthoquinone | Plumbagin, Shikonin, β-lapachone | Colorectal cancer (HT-29), Melanoma (A375), Various cancer cell lines | Tubulin assembly inhibition, Cell cycle arrest (G2/M), Ferroptosis induction, MAPK signaling inhibition | 443 nM (Plumbagin), Selective activity against HT-29 cells |
| Hydroxynaphthoquinone | 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione | HT-29 colorectal cancer cells | Oxidative stress induction, Ferroptosis, MAPK pathway inhibition, G2/M cell cycle arrest | Selective reduction of viability and migration |
The anticancer mechanisms of HNQs are particularly diverse and potent. Plumbagin (hydroxynaphthoquinone), isolated from roots of Plumbago rosea, demonstrates significant cytotoxicity against various cancer cell lines through multiple pathways. It specifically inhibits p300-dependent acetylation of histone H3, H4, and p53 in hepatocellular carcinoma cells without affecting PCAF, representing an epigenetic mechanism of action [2]. Additionally, plumbagin derivatives have shown anti-melanoma activity through B-raf protein inhibition, with molecular docking studies confirming strong binding affinities [3]. Another HNQ, a novel naphthoquinone with a thiophene ring, exerts anti-colorectal cancer activity through ferroptosis induction and inhibition of the MAPK signaling pathway based on RNA sequencing analysis [4].
HBQs, while generally less potent than HNQs in direct cytotoxicity comparisons, still demonstrate significant anticancer potential. Embelin derivatives, particularly 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl-[1,4]benzoquinone, have shown promising activity against melanoma cells (A375 cell line) with an LC₅₀ of 12.25 μg/mL [3]. The mechanism appears to involve B-raf protein inhibition, which is a key component in the MAPK signaling pathway critical for melanoma progression. The presence of fluorine atoms in these synthetic HBQ derivatives enhances their binding affinity and potential for lead optimization in anticancer drug development.
Table 2: Comparison of Anticancer Mechanisms and Selectivity
| Aspect | Hydroxybenzoquinones | Hydroxynaphthoquinones |
|---|---|---|
| Primary Mechanisms | B-raf inhibition, MAPK pathway modulation | Mitochondrial disruption, Tubulin assembly inhibition, Epigenetic modulation, Ferroptosis induction |
| Cellular Targets | B-raf protein, MAPK signaling components | p300/CBP, Tubulin, Mitochondrial electron transport chain, MAPK pathway |
| Selectivity | Moderate (differential effects on cancer vs. normal cells) | Variable (compound-dependent); some show significant selectivity |
| Resistance Potential | Not fully characterized | Known resistance mechanisms (especially for atovaquone in malaria) |
| Therapeutic Indications | Melanoma (potential) | Colorectal cancer, Melanoma, Hepatocellular carcinoma, Leukemia |
Table 3: Comparison of Anti-parasitic Activity
| Parameter | Hydroxybenzoquinones | Hydroxynaphthoquinones |
|---|---|---|
| Primary Pathogen Target | Limited data | Plasmodium falciparum (malaria) |
| Most Active Compound | Not well characterized | Atovaquone, N3 derivative |
| Potency | Not established | IC₅₀ 443 nM (N3 against P. falciparum) |
| Mechanism of Action | Not fully elucidated | Mitochondrial electron transport inhibition at bc1 complex |
| Clinical Status | No clinical anti-parasitic agents | FDA-approved (Atovaquone for malaria) |
| Cytotoxicity Selectivity | Limited data | Favorable selectivity (CC₅₀ 54.6 μM vs. IC₅₀ 443 nM) |
HNQs have been extensively investigated as anti-malarial agents over the past 50 years, with atovaquone being the most prominent representative [5]. Atovaquone is combined with proguanil in Malarone, an important drug for the treatment and prevention of malaria. The compound specifically inhibits the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain, disrupting the mitochondrial membrane potential (ΔΨmit) in Plasmodium parasites. New synthetic HNQ derivatives continue to be developed, with compound N3 demonstrating impressive nanomolar activity (IC₅₀ 443 nM) against cultured P. falciparum while showing minimal cytotoxicity in HEK293T cells (CC₅₀ 54.6 μM) [5]. This favorable selectivity index suggests potential for further development.
The anti-malarial mechanism of HNQs involves disruption of mitochondrial electron transport at the ubiquinone (coenzyme Q) site, similar to the action of atovaquone. Studies with compound N3 demonstrated disruption of mitochondrial membrane potential with an IC₅₀ΔΨmit of 16 μM, compared to 4.4 μM for atovaquone [5]. This mechanism is particularly effective against Plasmodium species due to their dependence on mitochondrial function during certain life cycle stages. While HBQs have not been extensively studied for anti-parasitic applications, their structural similarity suggests potential untapped utility in this area that warrants further investigation.
HNQs demonstrate significant anti-inflammatory and immunomodulatory properties, particularly in the context of autoimmune diseases like rheumatoid arthritis (RA). A hydroxynaphthoquinone fraction from Arnebia euchroma (Zicao) containing seven alkannin derivatives demonstrated potent anti-arthritic activity in both rat adjuvant-induced and collagen-induced arthritis models [6]. This HM fraction significantly reduced paw swelling, arthritis scores, and mechanical hyperalgesia while downregulating pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. The analgesic effects were comparable to aspirin, with HM (14.4 mg/kg) reducing writhing responses in mice by 62.8% versus 64.8% for aspirin [6].
The anti-inflammatory mechanisms of HNQs appear to involve multifactorial immunomodulation rather than single-target inhibition. Shikonin and alkannin, the enantiomeric components of HM, have been shown to inhibit key inflammatory signaling pathways including NF-κB activation and cytokine production [6]. These compounds also demonstrate inhibitory effects on various inflammatory mediators such as prostaglandins and leukotrienes. The broad-spectrum anti-inflammatory activity combined with analgesic properties makes HNQs promising candidates for treating chronic inflammatory conditions like rheumatoid arthritis. While HBQs also likely possess anti-inflammatory properties based on their structural features, the literature provides less specific evidence for this activity class compared to HNQs.
The biological activities of quinones are largely mediated through their interactions with specific cellular signaling pathways:
MAPK Signaling Pathway: Both HBQs and HNQs influence the MAPK pathway, though through different mechanisms. HNQ derivatives such as 8-hydroxy-2-(2-thienylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione have been shown to significantly affect MAPK signaling based on RNA sequencing analysis of treated colorectal cancer cells [4]. The MAPK pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis, making it a valuable target for anticancer interventions. HBQ derivatives like embelin analogs also appear to modulate this pathway, particularly through B-raf inhibition in melanoma models [3].
Ferroptosis Pathway: A novel mechanism of action identified for certain HNQs is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. Transcriptome analysis of HT-29 cells treated with an HNQ derivative revealed significant enrichment in ferroptosis-related pathways, suggesting this as a primary mechanism for its selective anticancer activity [4]. This pathway represents an emerging target for cancer therapy, particularly for malignancies resistant to conventional apoptosis-based treatments.
Mitochondrial Electron Transport Chain: HNQs, particularly those with anti-malarial activity like atovaquone and derivative N3, specifically target the cytochrome bc1 complex (complex III) in the mitochondrial electron transport chain [5]. This inhibition disrupts the mitochondrial membrane potential (ΔΨmit), impairing ATP production and leading to cellular death in parasites dependent on mitochondrial respiration.
Epigenetic Modulation: Plumbagin, an HNQ, has been identified as a specific KAT inhibitor (lysine acetyltransferase inhibitor) that inhibits p300-dependent acetylation of histone H3, H4, and p53 in hepatocellular carcinoma cells without affecting PCAF [2]. This epigenetic mechanism represents a sophisticated approach to cancer therapy by modifying gene expression patterns rather than directly targeting survival pathways.
Diagram 1: Key Signaling Pathways Affected by Hydroxybenzoquinones and Hydroxynaphthoquinones
At the molecular level, these quinones interact with specific protein targets:
B-raf Protein: Both HBQ and HNQ derivatives demonstrate inhibitory activity against B-raf, a serine/threonine kinase frequently mutated in melanoma. Molecular docking studies have confirmed the binding affinity of fluoroaniline derivatives of both hydroxybenzoquinone and hydroxynaphthoquinone to the B-raf protein active site [3].
Tubulin: Certain HNQs affect tubulin assembly, disrupting microtubule formation and function, which represents an important mechanism for their anticancer activity. The hydroxynaphthoquinone ketal has been found to affect tubulin assembly and thus have potential anticancer activity [2].
Cytochrome bc1 Complex: As discussed, this mitochondrial complex is a well-established target for HNQs with anti-malarial properties, serving as the molecular target for atovaquone and related derivatives [5].
p300/CBP Histone Acetyltransferase: Plumbagin specifically inhibits this epigenetic regulator, which controls the acetylation status of histones and non-histone proteins including p53, influencing gene expression patterns and cellular responses [2].
Cytotoxicity Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to evaluate compound toxicity and anti-proliferative effects. Cells are seeded in 96-well plates (1-1.5 × 10⁴ cells/well) and incubated for 24 hours before treatment with test compounds. After 48 hours of exposure, MTT solution (0.25 mg/mL) is added and incubated for 4 hours. The formed formazan crystals are dissolved in DMSO, and absorbance is measured at 550 nm using a plate reader [5] [4]. This method allows for quantitative determination of IC₅₀ values and selectivity indices.
Anti-malarial Activity Screening: For anti-malarial evaluation, Plasmodium falciparum cultures (3D7 strain) are synchronized at the ring stage and incubated with test compounds for 48 hours. Parasites are fixed in 2% paraformaldehyde, permeabilized with 0.1% Triton X-100, treated with RNase, and stained with Yoyo-1 DNA dye. Parasitaemia is determined by flow cytometric analysis of 5×10⁴ cells, measuring side scatter versus fluorescence [5]. This method provides precise quantification of parasite viability and compound efficacy.
Mitochondrial Membrane Potential Assessment: Changes in mitochondrial membrane potential (ΔΨmit) of Plasmodium are measured using the fluorescent dye Mitrotracker Red CMXROS. Cultures are incubated for 30 minutes at 37°C with the dye and then for 1 hour with test compounds. The protonophore CCCP is used as a positive control. Results are analyzed by flow cytometry to determine the IC₅₀ΔΨmit, indicating the potency of compounds in disrupting mitochondrial function [5].
Anti-inflammatory Activity Evaluation: The anti-arthritic activity is typically evaluated in rodent models including rat adjuvant-induced arthritis and collagen-induced arthritis. Paw volume, arthritis scores, mechanical hyperalgesia, and thermal hyperalgesia are measured regularly. Cytokine levels (TNF-α, IL-1β, IL-6) are determined by ELISA, and histological analysis of joint tissues is performed to assess inflammatory infiltration and joint damage [6].
Diagram 2: Experimental Workflow for Evaluating Biological Activity of Quinones
RNA Sequencing Analysis: For comprehensive mechanistic understanding, RNA sequencing is employed to analyze transcriptome changes in response to compound treatment. Total RNA is extracted from treated cells, and libraries are prepared using TruSeq RNA LT Sample Preparation kit. Sequencing is performed on platforms such as Illumina HiSeq 2500 with 2×150 bp paired-end configuration. Bioinformatic analysis of differentially expressed genes and pathway enrichment (e.g., using KEGG, GO databases) identifies affected biological processes and signaling pathways [4].
Molecular Docking Studies: To predict compound-protein interactions, molecular docking studies are conducted using software such as Discovery Studio. The three-dimensional structure of target proteins (e.g., B-raf) is obtained from protein data banks, and compounds are docked into active sites to calculate binding energies and identify key interacting residues [3]. These in silico approaches provide insights into structure-activity relationships and guide rational drug design.
Flow Cytometric Cell Cycle Analysis: To determine effects on cell cycle progression, cells are treated with compounds, fixed, and stained with propidium iodide using commercial kits. DNA content is analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [4]. This method identifies compounds that induce specific cell cycle arrest.
The research applications of HBQs and HNQs span multiple therapeutic areas and technological approaches:
Anticancer Drug Development: HNQs particularly show promise as multi-target agents against various cancers. Their ability to simultaneously engage multiple pathways (epigenetic regulation, mitochondrial function, redox balance, ferroptosis) makes them valuable starting points for developing compounds against resistant malignancies. The selectivity of certain HNQ derivatives for cancer cells over normal fibroblasts suggests potential for favorable therapeutic indices [4].
Anti-infective Agents: The established efficacy of HNQs against malaria parasites provides a template for developing novel anti-infectives. The mitochondrial targeting mechanism could potentially be exploited against other parasitic infections or even certain bacterial pathogens that rely on similar electron transport chain components [5].
Chemical Biology Tools: Due to their specific protein interactions and epigenetic effects, particularly plumbagin's inhibition of p300-dependent acetylation, these quinones serve as valuable mechanistic probes for studying cellular processes including gene regulation, cell cycle control, and signal transduction [2].
Combination Therapy Strategies: The multi-target nature of these compounds makes them attractive for combination therapies. HNQs could potentially sensitize cancer cells to conventional chemotherapeutics or help overcome resistance mechanisms when used in rational combination approaches.
Future research directions should focus on:
Structural Optimization: Systematic modification of both HBQ and HNQ scaffolds to improve potency, selectivity, and pharmaceutical properties while reducing potential toxicity. The incorporation of specific substituents such as fluorine atoms has already demonstrated potential for enhancing biological activity [3].
Combination Therapy Development: Exploring rational combinations of these quinones with established therapeutics to enhance efficacy and overcome resistance mechanisms, particularly in oncology and infectious disease applications.
Delivery System Innovation: Addressing limitations in solubility and bioavailability through advanced formulation strategies, including nanoparticle systems and prodrug approaches, as demonstrated by the isotaxel example where strategic acyl migration enhanced water solubility [2].
Mechanistic Elucidation: Employing multi-omics approaches to fully characterize the complex mechanisms of action and identify biomarkers for patient stratification in precision medicine applications.
The table below summarizes the core principles, key applications, and important limitations of several well-characterized methods for detecting superoxide anions.
| Method/Probe | Core Principle | Key Applications & Specificity Notes | Key Limitations & Advantages |
|---|
| Dihydroethidium (DHE)/Hydroethidine | Oxidation by superoxide produces 2-hydroxyethidium, a fluorescent product [1]. | • Widely used for superoxide in cells (e.g., immune cells, platelets) [2] [3]. • Specificity: Can be made more specific for superoxide by measuring the 2-hydroxyethidium product with specific excitation (~400 nm) [1]. | • Limitation: Can be oxidized by other cellular oxidants to ethidium, which is less specific [1]. Can be interfered with by nanozymes with oxidative ability [4]. • Advantage: Accessible for flow cytometry and live-cell imaging [3]. | | MitoSOX Red | Cationic derivative of DHE designed to localize in mitochondria [1]. | • Highly selective detection of mitochondrial superoxide in live cells [1]. | • Limitation: As a DHE derivative, it shares some potential interference issues, though its localization adds specificity. • Advantage: Provides crucial spatial information about superoxide generation. | | Cytochrome c Reduction | Superoxide reduces ferricytochrome c (Fe³⁺) to ferrocytochrome c (Fe²⁺), measurable by absorbance at 550 nm [5]. | • A classical, well-established method for superoxide detection [5]. | • Limitation: Can be reduced by other cellular components, requiring controls with Superoxide Dismutase (SOD) to confirm specificity [5]. | | Nitrobluetetrazolium (NBT) Reduction | Reduction by superoxide converts the yellow, water-soluble NBT to a blue, insoluble formazan precipitate [4]. | • A common colorimetric assay for superoxide. | • Limitation: Moderate sensitivity due to the poor water solubility of its reduced product [4]. | | Water-soluble Tetrazolium Salts (e.g., WST-8) | Reduction by superoxide produces a water-soluble formazan dye [2] [4]. | • Colorimetric detection of superoxide, including from activated immune cells [2]. | • Limitation: Like NBT, it may react with other reductants. • Advantage: Reported to have higher sensitivity than NBT and yields a water-soluble product for easier measurement [2] [4]. | | Electron Paramagnetic Resonance (EPR) with spin probes (e.g., CMH) | Spin probes (e.g., CMH) trap radicals, forming a stable, detectable paramagnetic adduct [3]. | • Considered a "gold standard" for direct detection and quantification of radical generation rates [3]. • High specificity when used with appropriate controls. | • Limitation: Requires specialized, expensive equipment and expertise [3]. The quality of the spin trap (e.g., DMPO) and incubation time are critical factors [4]. | | 1,4-Hydroquinone (H₂Q) | Scavenges superoxide radicals and is oxidized back to 1,4-benzoquinone (BQ). The consumption of H₂Q is measured by its decreasing fluorescence [6]. | • A newer, fluorescence-based method suggested for detecting superoxide in heterogeneous photocatalytic systems [6]. | • Limitation: Method is less established in biological systems and requires validation for each specific application [6]. • Advantage: The fluorescence of H₂Q allows for easy and accurate measurement [6]. |
Here are detailed methodologies for some of the most relevant techniques, which you can adapt for your comparative studies.
1. Dihydroethidium (DHE) Detection by Flow Cytometry [3] This protocol is ideal for quantifying superoxide production in cell populations, such as immune cells or platelets.
2. Electron Paramagnetic Resonance (EPR) with CMH Spin Probe [3] This method is used for direct and quantitative measurement of superoxide generation.
3. Validation of Method Specificity A comparison guide must address validation. The following workflow is critical for any method to confirm that the measured signal originates from superoxide. The diagram below outlines the logical process for validating that your detected signal is specific to superoxide.
The key to this validation is the use of Polyethylene Glycol-conjugated Superoxide Dismutase (PEG-SOD) as a specific scavenger [3]. A significant reduction in the measured signal in the PEG-SOD-treated group confirms that the signal was indeed generated by superoxide.
When presenting these methods, it's crucial to highlight these overarching points:
While This compound is recognized as a simple hydroxyquinone and a building block for more complex molecules [1], the searched literature does not contain experimental data on its potency as a topoisomerase inhibitor. The provided studies focus on its more complex derivatives.
For context, the table below summarizes the inhibitory activity and mechanisms of other topoisomerase inhibitors discussed in the research, which can serve as a benchmark for comparison.
Table: Potency and Mechanisms of Select Topoisomerase Inhibitors
| Inhibitor Class / Name | Target | Key Mechanism | Reported Potency (Cell-Based) | Key Characteristics / Notes |
|---|---|---|---|---|
| Monocyclic Quinones [2] [3] | Topoisomerase II (Topo II) | Catalytic inhibitor (blocks ATPase activity, does not cause DNA strand breaks) [2] [4] | IC50 < 1 μM (certain derivatives) [2] | Derived from HU-331; minimal cardiotoxicity compared to fused-ring quinones like anthracyclines [2]. |
| HU-331 [4] | Topo IIα & IIβ | Catalytic inhibitor (binds ATPase domain) [4] | IC50 < 10 μM in various cell lines [4] | Oxidation product of Cannabidiol (CBD); shows antitumor activity without cardiotoxicity in mouse models [4]. |
| Phenanthrenequinones (e.g., Calanquinone A, Denbinobin) [5] | Topo II (Predicted) | Information not specified in search results | IC50 0.08–1.66 μg/mL [5] | Natural products with significant cytotoxicity across multiple human cancer cell lines [5]. |
| Camptothecins (e.g., Topotecan, Irinotecan) [6] [7] | Topoisomerase I (Topo I) | Poison (stabilizes DNA-enzyme complex, preventing DNA re-ligation) [6] [7] | Marketed drugs [7] [8] | Can cause severe side effects like diarrhea and bone marrow damage [6]. |
| Etoposide [6] [7] | Topo II | Poison (stabilizes DNA-enzyme complex) [6] [7] | Marketed drug [7] | Associated with risk of secondary leukemias [4]. |
| Anthracyclines (e.g., Doxorubicin) [7] [4] | Topo II | Poison (intercalates into DNA and stabilizes complex) [7] | Marketed drug [7] | Known to cause cardiotoxicity [2] [4]. |
The mechanism of action is a critical differentiator among topoisomerase inhibitors. The following diagram illustrates the two primary mechanisms, highlighting where this compound derivatives like HU-331 act differently from many established drugs.
The lack of direct data on this compound presents a clear research opportunity. Here are some suggested steps:
The table below summarizes the two identified synthetic approaches.
| Synthetic Method | Catalyst/Reagent Used | Target Compound | Reported Yield | Key Reaction Conditions |
|---|---|---|---|---|
| Frémy's Salt Oxidation [1] | Frémy's salt (potassium nitrosodisulfonate) | HU-331 (a monoterpene-substituted 2-hydroxy-1,4-benzoquinone) and other derivatives | Information not specified in results | Oxidation of resorcinol derivatives [1] |
| Pd-catalyzed C-H Functionalization [2] | Palladium(II) catalyst (specific complex not detailed) | Donor-substituted benzoquinone charge-transfer derivatives | Up to 82% for one-step synthesis from 1,4-benzoquinone | Mild conditions; base-free; ambient temperature; acetone solvent [2] |
Here is a closer look at the experimental details for each method.
This method is part of a pathway to create this compound derivatives with potential anticancer activity [1].
This method is used to directly functionalize 1,4-benzoquinone for applications in material science [2].
The following diagram illustrates the contrast between these two experimental workflows.
The information available does not allow for a direct efficiency comparison of catalysts for synthesizing the core this compound structure. To build a more comprehensive guide, you may need to: